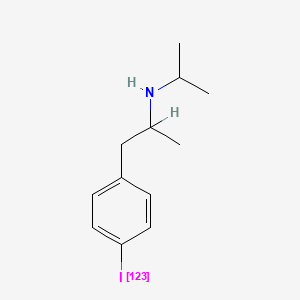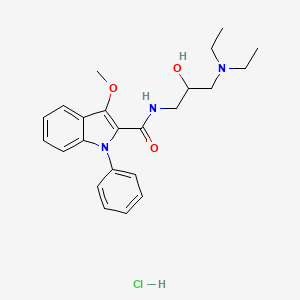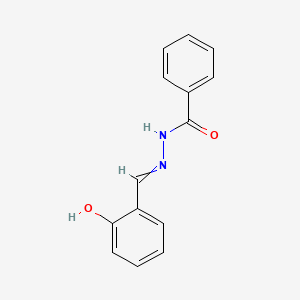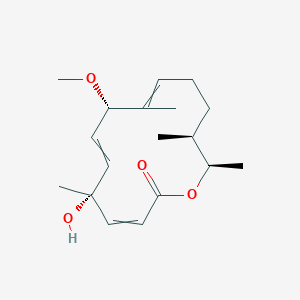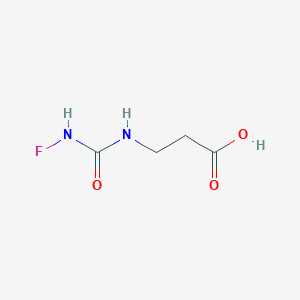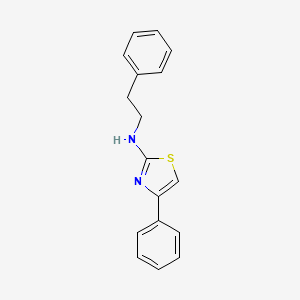
Fanetizole
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fanetizole has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Fanetizole is a drug that has immunoregulating activity . It has been shown to restore depressed E-rosetting activity in adult thymectomized mice, as well as enhance in vitro proliferation of murine thymic cells to mitogen and synergistically acted with the monokine interleukin-1 . The primary targets of this compound are thus likely to be immune cells, particularly those involved in the E-rosetting activity and thymic cell proliferation.
Mode of Action
This compound interacts with its targets, leading to changes in their activity. Specifically, it restores depressed E-rosetting activity and enhances the proliferation of murine thymic cells . The binding affinity of this compound with proteases pepsin and trypsin has been investigated, and it was found that the interactions of this compound with either pepsin or trypsin resulted in fluorescence quenching .
Biochemical Pathways
Given its immunoregulatory activity, it is likely that it affects pathways involved in immune response and cell proliferation
Result of Action
The molecular and cellular effects of this compound’s action involve the restoration of depressed E-rosetting activity and the enhancement of in vitro proliferation of murine thymic cells . It also results in fluorescence quenching when interacting with proteases pepsin and trypsin . These effects suggest that this compound may have a significant impact on immune cell function and proliferation.
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of drugs . Factors such as temperature, pH, and the presence of other substances can affect drug stability and activity. Therefore, it is crucial to consider these factors when studying the action of this compound.
Analyse Biochimique
Biochemical Properties
Fanetizole plays a significant role in biochemical reactions, particularly in the inhibition of cyclooxygenase activity . It interacts with various enzymes and proteins, including cyclooxygenase and neutrophil superoxide production pathways . The nature of these interactions involves the inhibition of enzyme activity, which leads to a reduction in inflammatory responses and oxidative stress .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It has been shown to inhibit the production of superoxide in neutrophils, which is a crucial aspect of the immune response . This inhibition is dose-dependent and specific to certain stimuli . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and the inhibition of enzyme activity. This compound binds to cyclooxygenase, thereby inhibiting its activity and reducing the production of pro-inflammatory mediators . This inhibition leads to decreased oxidative stress and inflammation. Additionally, this compound has been shown to enhance the proliferation of thymic cells and synergize with interleukin-1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on superoxide production over extended periods, although the degree of inhibition may vary . Long-term exposure to this compound has also been associated with sustained anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits superoxide production and reduces inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential damage to cellular structures and impaired cellular function . Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its anti-inflammatory and immunomodulatory activities. It interacts with enzymes such as cyclooxygenase and other proteins involved in the metabolism of inflammatory mediators . These interactions can affect metabolic flux and the levels of metabolites involved in inflammatory responses .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms . This compound tends to accumulate in tissues with high inflammatory activity, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in inflammatory responses . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its inhibitory effects on enzyme activity and inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fanetizole is synthesized through a multi-step process . The initial step involves the reaction of β-phenethylamine with ammonium thiocyanate to form a thiourea intermediate . This intermediate is then treated with phenacyl bromide to produce this compound . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow chemistry platforms have been employed to enhance the efficiency and scalability of the synthesis . These platforms allow for continuous production, reducing the time and cost associated with batch processing .
Analyse Des Réactions Chimiques
Types of Reactions: Fanetizole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .
Comparaison Avec Des Composés Similaires
Fanetizole is unique among thiazole derivatives due to its specific immunoregulating activity . Similar compounds include:
Abafungin: An antimicrobial agent with a thiazole ring.
Arotinolol: An antihypertensive drug with a thiazole structure.
Meloxicam: An anti-inflammatory drug that also contains a thiazole ring.
These compounds share structural similarities with this compound but differ in their pharmacological activities and applications .
Propriétés
IUPAC Name |
4-phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-3-7-14(8-4-1)11-12-18-17-19-16(13-20-17)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEYMMXMBFJUAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048695 | |
| Record name | Fanetizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79069-94-6 | |
| Record name | 4-Phenyl-N-(2-phenylethyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79069-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fanetizole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079069946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fanetizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FANETIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH48F620JA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


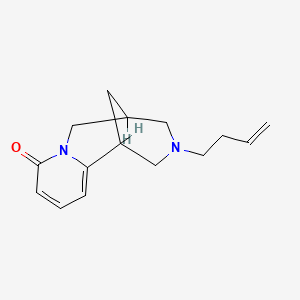
![1S,2S,5R-1,4,4 Trimethyltricyclo[6.3.1.0(2,5)]dodec-8(9)-ene](/img/structure/B1215261.png)
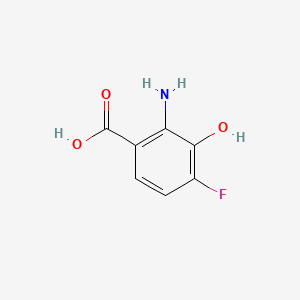
![2-Methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)azo]benzenediazonium](/img/structure/B1215267.png)
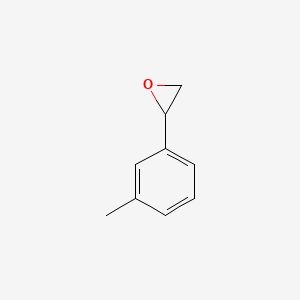

![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B1215271.png)
